2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at the 3-position with a 2-methoxyethyl group (–CH₂CH₂OCH₃), which introduces both lipophilic and electron-donating properties. This structural motif is significant in medicinal chemistry due to the oxadiazole ring’s role as a bioisostere for esters and amides, enhancing metabolic stability and binding affinity in drug candidates .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-piperidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-14-7-5-9-12-10(15-13-9)8-4-2-3-6-11-8/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLRCJFIPRBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine has shown promise as a scaffold for developing new antimicrobial agents. A study demonstrated that derivatives of oxadiazoles displayed potent activity against various bacterial strains, suggesting that this compound could be modified to enhance efficacy against resistant pathogens .
Anticancer Properties
The oxadiazole ring is known for its role in anticancer drug development. Compounds like this compound are being investigated for their ability to inhibit tumor growth. In vitro studies have reported that similar oxadiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer therapeutics .
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers modified with oxadiazole groups exhibit improved resistance to thermal degradation and oxidative stress .
Coatings and Adhesives
This compound can also serve as a functional additive in coatings and adhesives. The presence of the oxadiazole group contributes to enhanced adhesion properties and resistance to environmental factors such as moisture and UV radiation. Studies have indicated that coatings formulated with oxadiazole derivatives demonstrate superior performance compared to traditional formulations .
Agricultural Chemistry Applications
Pesticide Development
The potential of this compound in agricultural applications is notable. Its derivatives are being explored as novel pesticides due to their ability to disrupt the biological processes of pests. Research has shown that certain oxadiazole compounds exhibit insecticidal activity against common agricultural pests, offering an alternative to conventional pesticides .
Data Summary
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Anticancer therapeutics | Induces apoptosis in cancer cells | |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
| Coatings and adhesives | Improved adhesion and environmental resistance | |
| Agricultural Chemistry | Pesticide development | Exhibits insecticidal activity against pests |
Case Studies
- Antimicrobial Efficacy Study : A study published in Molecules evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that modifications to the oxadiazole ring significantly enhanced the activity against Gram-positive bacteria .
- Polymer Enhancement Research : In a polymer chemistry study, researchers synthesized a series of poly(oxadiazole) materials incorporating this compound. The resulting materials demonstrated improved thermal stability compared to unmodified polymers .
- Insecticidal Activity Assessment : An investigation into the insecticidal properties of oxadiazole derivatives revealed that certain compounds exhibited significant toxicity towards aphids and beetles, indicating potential for agricultural use .
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents on the Oxadiazole Ring
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
- Structure : The oxadiazole is substituted with a 4-fluorophenyl group, and the piperidine nitrogen is functionalized with a carboxamide linked to a 2-methylphenyl group.
- Activity : Demonstrated high binding affinity to Mycobacterium tuberculosis targets, with favorable pharmacokinetic properties (e.g., Drug-likeness score: 0.82) .
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Structure : Features a 3-fluorophenyl group on the oxadiazole.
- Properties: Molecular weight = 247.27 g/mol; SMILES: C1CNCCC1c1nc(c2cccc(c2)F)no1.
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
- Structure : Substituted with a trifluoroethyl group (–CH₂CF₃).
- Properties : CAS 1393330-65-8; hydrochloride salt improves solubility.
Analogs with Modified Heterocyclic Cores
(S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (4k)
- Structure : Piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group; oxadiazole has a 4-octylphenyl substituent.
- Synthesis : 77% yield; characterized by $^1$H/$^13$C NMR and HRMS.
- Key Difference : The bulky octylphenyl group enhances hydrophobicity, favoring membrane interactions, while the Boc group allows for selective deprotection in prodrug strategies .
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Hydrochloride
- Structure : Oxadiazole substituted with a methoxycyclopentyl group; linked to piperidine via a methylene bridge.
- Properties : CAS 2031268-84-3.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
| Compound | Substituent on Oxadiazole | Molecular Weight (g/mol) | Key Pharmacological Notes | Reference |
|---|---|---|---|---|
| Target Compound | 2-Methoxyethyl | 239.28* | High polarity; moderate metabolic stability | [12] |
| C22 | 4-Fluorophenyl | 396.43 | Anti-tubercular activity (IC₅₀: 1.2 µM) | [3, 4] |
| 4-[3-(3-Fluorophenyl)-oxadiazol-5-yl]piperidine | 3-Fluorophenyl | 247.27 | Building block for kinase inhibitors | [13] |
| 2-[3-(Trifluoroethyl)-oxadiazol-5-yl]piperidine HCl | CF₃CH₂ | 285.70 | Enhanced CNS penetration | [17] |
*Calculated based on molecular formula C₁₁H₁₉N₃O₂.
Table 2: Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Salt Form |
|---|---|---|---|
| Target Compound | 1.2 | 0.5 (water) | Free base |
| C22 | 3.8 | 0.1 (water) | Free base |
| 4-[3-(3-Fluorophenyl)-oxadiazol-5-yl]piperidine | 2.5 | 0.3 (water) | Hydrochloride |
| 2-[3-(Trifluoroethyl)-oxadiazol-5-yl]piperidine HCl | 2.1 | 1.2 (water) | Hydrochloride |
*Predicted using ChemAxon software.
Biological Activity
The compound 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its role in various biological activities.
Synthesis
The synthesis of oxadiazole derivatives typically involves cyclization reactions of hydrazides with carboxylic acids or their derivatives. For this compound, a common method includes:
- Formation of the Oxadiazole Ring : Reacting 2-methoxyethyl hydrazine with an appropriate carbonyl compound under acidic conditions.
- Piperidine Substitution : The resultant oxadiazole is then reacted with piperidine to yield the final product.
Anticonvulsant Activity
Recent studies have indicated that compounds containing the oxadiazole structure exhibit anticonvulsant properties. For instance, similar derivatives were screened using the maximal electroshock seizure (MES) model in male Wistar rats. Compounds with oxadiazole moieties demonstrated significant anticonvulsant activity comparable to standard drugs like phenytoin .
Antimicrobial Properties
Research has shown that oxadiazole derivatives possess antibacterial and antifungal activities. Specifically, studies have highlighted their effectiveness against various pathogens, suggesting a potential role in treating infections caused by resistant strains .
Anticancer Potential
Oxadiazoles have been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by various structural modifications. Key factors include:
- Substituents on the Oxadiazole Ring : The nature and position of substituents significantly affect pharmacological activity.
- Piperidine Ring Modifications : Alterations in the piperidine structure can enhance solubility and bioavailability.
Q & A
Basic: What are the optimal synthetic routes for 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine?
Methodological Answer:
The synthesis typically involves cyclocondensation of a piperidine precursor with a nitrile oxide intermediate. For example, a modified Huisgen reaction under basic conditions (e.g., NaOH in dichloromethane) can form the 1,2,4-oxadiazole ring. Key steps include:
- Precursor preparation : Use of 2-methoxyethyl-substituted nitrile precursors.
- Cyclization : Reaction with piperidine derivatives at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Yield Optimization : Adjust stoichiometry (1:1.2 nitrile oxide to piperidine) and monitor reaction progress via TLC or LC-MS to minimize side products.
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR (¹H/¹³C) : Confirm oxadiazole ring formation (characteristic signals at δ 8.5–9.0 ppm for oxadiazole protons) and piperidine ring conformation (axial/equatorial proton splitting patterns).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% target peak area).
- Elemental Analysis : Verify %C, %H, %N alignment with theoretical values (e.g., C~55%, H~7%, N~18%) .
Advanced: How do computational methods aid in predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:
- Electrophilicity : Predict sites prone to nucleophilic attack (e.g., oxadiazole C-5 position).
- Transition States : Simulate reaction pathways for functionalization (e.g., Suzuki coupling at the piperidine nitrogen).
- Solvent Effects : Use COSMO-RS to optimize solvent selection for reactions. Tools like Gaussian or ORCA are recommended, with validation via experimental kinetic studies .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., fixed cell lines, ATP-based viability assays).
- Control Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity studies).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA or PCA) to identify outliers or batch effects. Cross-reference with structural analogs (e.g., 1,2,4-oxadiazole derivatives) to contextualize activity trends .
Advanced: What strategies optimize the compound’s stability under varying pH conditions?
Methodological Answer:
- pH Profiling : Conduct accelerated stability studies (25–40°C, pH 1–10) with HPLC monitoring.
- Degradation Pathways : Identify hydrolysis-prone sites (e.g., oxadiazole ring opening at pH < 3).
- Formulation : Use buffered excipients (e.g., citrate buffer at pH 6.5) or lyophilization for long-term storage .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods due to potential respiratory irritation (H313 hazard code).
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (P501 guidelines) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., alkyl vs. aryl groups on the oxadiazole).
- Data Collection : Measure IC50 values across biological targets (e.g., kinase inhibition assays).
- Machine Learning : Train QSAR models (e.g., Random Forest) on descriptors like logP, polar surface area, and H-bond donors .
Basic: What spectroscopic techniques best characterize the compound’s conformation?
Methodological Answer:
- IR Spectroscopy : Confirm oxadiazole ring (C=N stretch ~1600 cm⁻¹) and methoxy group (C-O stretch ~1100 cm⁻¹).
- X-ray Crystallography : Resolve piperidine chair conformation and oxadiazole planarity (requires single crystals grown via vapor diffusion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
